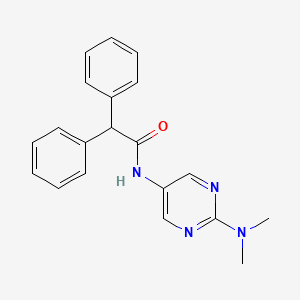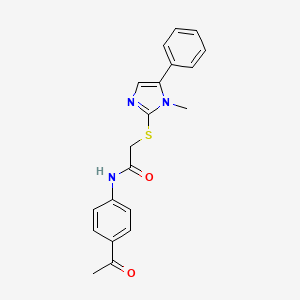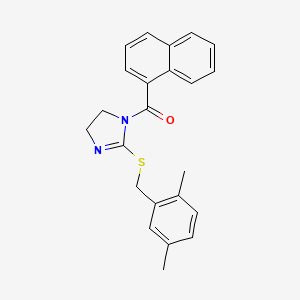
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide, also known as CMA or Compound 89, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMA is a member of the phenylacetamide family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The precise mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. Binding of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide to the sigma-1 receptor has been shown to increase intracellular calcium levels and activate downstream signaling pathways that are involved in cell survival and neuroprotection. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through its interaction with the sigma-1 receptor.
Biochemical and physiological effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can protect neuronal cells from oxidative stress and apoptosis, and can enhance neurite outgrowth and synaptic plasticity. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. These effects are thought to be mediated through the sigma-1 receptor, although other targets may also be involved.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of this receptor in various physiological and pathological conditions. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the potential off-target effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide on other receptors and signaling pathways should be carefully considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and its potential applications. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. These compounds may have improved pharmacokinetic properties and therapeutic potential compared to N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. Another area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide and other sigma-1 receptor modulators may have therapeutic potential in these conditions, although further research is needed to fully understand their mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide involves the reaction of 4-chloro-2,5-dimethoxyphenylamine with 4-isopropyl-3-methylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various physiological processes. The sigma-1 receptor is a transmembrane protein that is involved in the regulation of intracellular calcium signaling, protein folding, and cell survival. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been shown to bind to the sigma-1 receptor with high affinity and selectivity, making it a useful tool for studying the function of this receptor.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-12(2)15-7-6-14(8-13(15)3)26-11-20(23)22-17-10-18(24-4)16(21)9-19(17)25-5/h6-10,12H,11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBMJFLHISLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)


![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)
![3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2458129.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458133.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2458140.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)